4-(Pyridin-3-yl)butan-2-amine
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Overview
Description
Alpha-Methyl-3-pyridinepropanamine is an organic compound with the molecular formula C9H14N2 It contains a pyridine ring substituted with a methyl group and a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methyl-3-pyridinepropanamine can be synthesized through several methods. One common approach involves the α-methylation of pyridine derivatives. This process can be carried out using a continuous flow system with a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of 4-(Pyridin-3-yl)butan-2-amine often involves large-scale continuous flow systems. These systems provide advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-3-pyridinepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methyl group and amine functionality allow for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Methyl-3-pyridinepropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Similar in structure but lacks the propanamine chain.
3-Pyridinepropanamine: Similar but without the methyl group on the pyridine ring.
Piperidine derivatives: Reduced forms of pyridine with similar applications.
Uniqueness
Alpha-Methyl-3-pyridinepropanamine is unique due to the presence of both a methyl group and a propanamine chain on the pyridine ring.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-pyridin-3-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(10)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3 |
InChI Key |
KBOALNGTKBBWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CN=CC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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